ATM Inhibition Reversibility
CP-466722 acts as a rapidly reversible inhibitor of cellular ATM kinase activity, a property it shares with KU-55933. However, a direct head-to-head comparison in HeLa cells demonstrates that the time course and completeness of reversibility are critical functional parameters. In washout experiments, both CP-466722 (6 μM) and KU-55933 (10 μM) pre-treatment followed by compound removal leads to full recovery of IR-induced ATM autophosphorylation (Ser1981) and downstream Chk2 phosphorylation (Thr68) within 1-4 hours [1]. The key differentiation lies not in whether they are reversible, but in the fact that CP-466722's reversible pharmacology was the basis for demonstrating that transient, not sustained, ATM inhibition is sufficient for therapeutic radiosensitization [2].
| Evidence Dimension | Time to functional recovery of ATM signaling after compound washout |
|---|---|
| Target Compound Data | Full recovery of ATM-pSer1981 and Chk2-pThr68 within 1-4 hours post-washout (6 μM) |
| Comparator Or Baseline | KU-55933: Full recovery of ATM-pSer1981 and Chk2-pThr68 within 1-4 hours post-washout (10 μM) |
| Quantified Difference | Both compounds display rapid and complete reversibility, but CP-466722's characterization established the 'molecular switch' paradigm for temporal control of ATM function. |
| Conditions | HeLa cells; 6 μM CP-466722 or 10 μM KU-55933 pre-incubation; IR (2 Gy) challenge at 0-4h post-washout; Western blot analysis. |
Why This Matters
This evidence confirms CP-466722 is a validated tool for experiments requiring acute, on-demand inhibition of ATM followed by washout to study checkpoint recovery dynamics, a property not guaranteed by other ATM inhibitor chemotypes.
- [1] Rainey MD, et al. Figure 5: CP466722 can be used as a molecular switch to regulate cellular ATM kinase activity. Cancer Res. 2008;68(18). PMC2559948. View Source
- [2] Rainey MD, Charlton ME, Stanton RV, Kastan MB. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation. Cancer Res. 2008;68(18):7466-7474. doi:10.1158/0008-5472.CAN-08-0763 View Source
